molecular formula C16H9ClN2O2 B14127586 6-Chloro-2,3-bis(furan-2-yl)quinoxaline

6-Chloro-2,3-bis(furan-2-yl)quinoxaline

Cat. No.: B14127586
M. Wt: 296.71 g/mol
InChI Key: AZSPIZAAVSYQRM-UHFFFAOYSA-N
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Description

6-Chloro-2,3-di-2-furanylquinoxaline is a heterocyclic compound with the molecular formula C16H9ClN2O2 and a molecular weight of 296.71 g/mol . It is characterized by the presence of a quinoxaline core substituted with chloro and furanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-di-2-furanylquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production methods for 6-Chloro-2,3-di-2-furanylquinoxaline are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-di-2-furanylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

6-Chloro-2,3-di-2-furanylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-di-2-furanylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the chloro and furanyl substitutions.

    2-Chloroquinoxaline: Similar structure but without the furanyl groups.

    2,3-Difurylquinoxaline: Lacks the chloro substitution.

Uniqueness

6-Chloro-2,3-di-2-furanylquinoxaline is unique due to the combination of chloro and furanyl groups, which can enhance its reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

6-chloro-2,3-bis(furan-2-yl)quinoxaline

InChI

InChI=1S/C16H9ClN2O2/c17-10-5-6-11-12(9-10)19-16(14-4-2-8-21-14)15(18-11)13-3-1-7-20-13/h1-9H

InChI Key

AZSPIZAAVSYQRM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4

Origin of Product

United States

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